molecular formula C22H28N2O3S B5032670 N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide

N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5032670
M. Wt: 400.5 g/mol
InChI Key: MCDJSFPTHPDOPD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with 2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its piperidine moiety, it is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide can be compared with other piperidine derivatives such as:

  • N-phenyl-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide
  • 4-(methylthio)-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
  • 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-10-12-24(13-11-15)22(25)19-9-8-17(3)21(14-19)28(26,27)23-20-7-5-6-16(2)18(20)4/h5-9,14-15,23H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDJSFPTHPDOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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